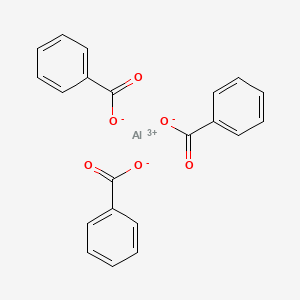
Benzoic acid, aluminum salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid is a white crystalline organic compound with the chemical formula C₇H₆O₂, commonly used as a food preservative due to its antimicrobial properties . Aluminum benzoate is utilized in various industrial applications, including as a catalyst and in the production of other chemicals.
Synthetic Routes and Reaction Conditions:
From Benzoic Acid and Aluminum Hydroxide: One common method involves reacting benzoic acid with aluminum hydroxide. The reaction typically occurs in an aqueous medium, where benzoic acid is dissolved in water and aluminum hydroxide is added gradually. The mixture is heated to facilitate the reaction, resulting in the formation of aluminum benzoate and water.
From Benzoic Acid and Aluminum Chloride: Another method involves the reaction of benzoic acid with aluminum chloride in the presence of a solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods:
Oxidation of Toluene: Industrially, benzoic acid is often produced by the partial oxidation of toluene using oxygen gas in the presence of catalysts such as manganese or cobalt naphthenates. The benzoic acid is then reacted with aluminum compounds to produce aluminum benzoate.
Types of Reactions:
Neutralization Reactions: Aluminum benzoate can undergo neutralization reactions with strong acids, resulting in the formation of benzoic acid and aluminum salts.
Substitution Reactions: It can participate in substitution reactions where the benzoate group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Strong Acids: Hydrochloric acid or sulfuric acid can be used in neutralization reactions.
Solvents: Ethanol or water is commonly used as solvents in various reactions involving aluminum benzoate.
Major Products Formed:
Benzoic Acid: Formed during neutralization reactions.
Substituted Benzoates: Formed during substitution reactions depending on the reagents used.
Chemistry:
Catalysis: Aluminum benzoate is used as a catalyst in organic synthesis reactions, facilitating the formation of various organic compounds.
Polymer Production: It is used in the production of polymers and resins, enhancing their properties and stability.
Biology and Medicine:
Antimicrobial Agent: Due to its antimicrobial properties, aluminum benzoate is studied for its potential use in medical applications, including as a preservative in pharmaceutical formulations.
Industry:
Food Preservation: Similar to benzoic acid, aluminum benzoate is used as a preservative in the food industry to inhibit the growth of mold, yeast, and bacteria.
Cosmetics: It is used in the formulation of cosmetics and personal care products for its preservative properties.
Mechanism of Action
The antimicrobial action of aluminum benzoate is primarily due to the benzoic acid component. Benzoic acid inhibits the growth of microorganisms by disrupting their cellular processes. It is absorbed into the microbial cell, where it lowers the intracellular pH, inhibiting enzyme activity and metabolic functions . This leads to the inhibition of microbial growth and reproduction.
Comparison with Similar Compounds
Sodium Benzoate: A sodium salt of benzoic acid, commonly used as a food preservative.
Potassium Benzoate: A potassium salt of benzoic acid, also used as a preservative in food and beverages.
Calcium Benzoate: A calcium salt of benzoic acid, used in similar applications as sodium and potassium benzoates.
Uniqueness:
Catalytic Properties: Aluminum benzoate is unique in its catalytic properties, making it valuable in organic synthesis and polymer production.
Stability: It offers enhanced stability in various industrial applications compared to other benzoates.
Properties
CAS No. |
555-32-8 |
|---|---|
Molecular Formula |
C7H6AlO2 |
Molecular Weight |
149.10 g/mol |
IUPAC Name |
aluminum;tribenzoate |
InChI |
InChI=1S/C7H6O2.Al/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9); |
InChI Key |
OAVVATAWSXHYIV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Al+3] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.[Al] |
Key on ui other cas no. |
555-32-8 |
physical_description |
Solid; Very slightly soluble in water; [Merck Index] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















